molecular formula C17H26N2O3S B5119274 N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide

N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide

Katalognummer B5119274
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: LWGPPIHQOUXQLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as TAK-659 and has gained significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making TAK-659 a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a critical enzyme in the signaling pathway of B-cell receptors, which are responsible for the activation and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, ultimately leading to the death of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit tumor growth in animal models. TAK-659 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its high purity and yield, favorable safety profile, and potent anti-tumor activity. However, there are also some limitations to its use in lab experiments. TAK-659 is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Additionally, the optimal dosing regimen for TAK-659 has not been established.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a potential treatment for B-cell malignancies, such as CLL and NHL. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these patient populations. Another area of interest is the exploration of TAK-659 as a potential treatment for other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of TAK-659 and to optimize its dosing regimen.

Synthesemethoden

The synthesis of TAK-659 involves a multistep process that begins with the reaction of 3-thiopheneacetic acid with piperidine. The resulting product is then reacted with 2-methoxyethanol and propanoyl chloride to obtain TAK-659. This process has been optimized to yield TAK-659 in high purity and yield.

Eigenschaften

IUPAC Name

N-(2-methoxyethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-22-10-7-18-16(20)3-2-14-4-8-19(9-5-14)17(21)12-15-6-11-23-13-15/h6,11,13-14H,2-5,7-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGPPIHQOUXQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)C(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-[1-(3-thienylacetyl)piperidin-4-yl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.